molecular formula CH₃₁D₃F₃N₇O₃ B1152201 TAK-960-d3

TAK-960-d3

Cat. No.: B1152201
M. Wt: 564.62
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-960-d3 is a deuterated analog of TAK-960, a potent polo-like kinase 1 (PLK1) inhibitor. The deuterium substitution at specific positions enhances its utility as a stable isotope-labeled internal standard in quantitative mass spectrometry and pharmacokinetic studies. Key properties include:

  • Molecular Formula: C27H31D3F3N7O3 (deuterated form)
  • Molecular Weight: 564.62 g/mol
  • Suppliers: Available through US Biological Life Sciences and TRC (via Yubo Biological) under product codes such as TRC T004942 .

Deuterated compounds like this compound are critical in drug metabolism studies, offering improved metabolic stability and reduced background interference in analytical assays .

Properties

Molecular Formula

CH₃₁D₃F₃N₇O₃

Molecular Weight

564.62

Synonyms

4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key similarities and differences between TAK-960-d3 and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Supplier(s)
This compound C27H31D3F3N7O3 564.62 1137868-52-0 Deuterated PLK1 inhibitor; used as an internal standard for LC-MS/MS US Biological, TRC
TAK-960 C27H34F3N7O3 561.61 1137868-52-0 Parent compound; non-deuterated PLK1 inhibitor for preclinical research TRC
TAK-901-d3 Not disclosed ~570 (estimated) Not provided Deuterated analog of TAK-901 (Aurora kinase inhibitor); similar analytical use TRC
Iodomethane-13C,d3 CH2D3I (13C) 158.00 7531-44-6 Isotopically labeled reagent; used in synthesis and metabolic tracing 960化工网

Key Comparative Insights

  • Deuterium vs. Non-Deuterated Forms: this compound exhibits a 3.01 g/mol increase in molecular weight compared to TAK-960 due to deuterium substitution. This isotopic labeling minimizes metabolic degradation in vivo, enhancing its reliability as an internal standard .
  • Target Specificity :
    While this compound and TAK-901-d3 are both deuterated kinase inhibitors, their parent compounds target distinct pathways: TAK-960 inhibits PLK1 (involved in mitosis), whereas TAK-901 targets Aurora kinases (critical for cell cycle regulation) .

  • Supplier Diversity : this compound is accessible through specialized suppliers like US Biological and TRC, ensuring availability for global research. In contrast, compounds like iodomethane-13C,d3 are more widely available via platforms like 960化工网, reflecting their broader synthetic applications .

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